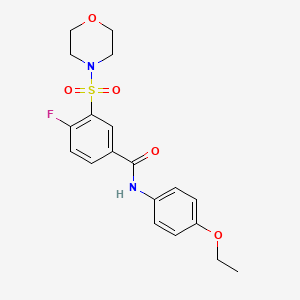
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits such as tangerines and oranges. It has been studied extensively for its potential health benefits, including its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is not fully understood, but it is thought to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
Tangeretin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it is a natural compound found in citrus fruits, making it readily available and easy to obtain. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been extensively studied, with a large body of research supporting its potential health benefits. However, one limitation of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it may have limited bioavailability, meaning that it may not be absorbed or metabolized effectively in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for cancer, with studies focusing on its ability to inhibit cancer cell growth and proliferation. Additionally, there is interest in exploring the potential of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one as a treatment for inflammatory diseases such as arthritis and colitis. Further research is also needed to better understand the mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one and its potential interactions with other compounds and medications.
Synthesemethoden
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. The synthesis process involves the hydrolysis of hesperidin to hesperetin, followed by the methylation of hesperetin with dimethyl sulfate to produce 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
Tangeretin has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
Eigenschaften
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11-16(22-4)10-9-15-18(20)17(12(2)23-19(11)15)13-5-7-14(21-3)8-6-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYENJZOGISNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
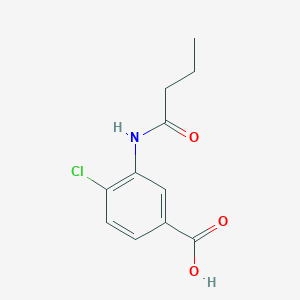
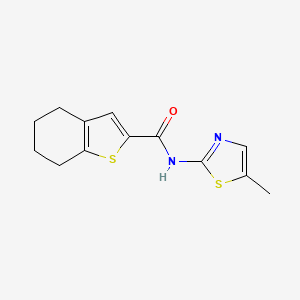
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)
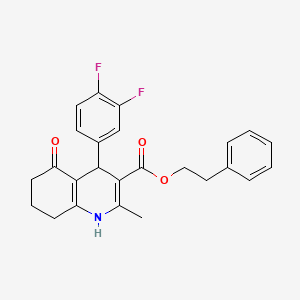
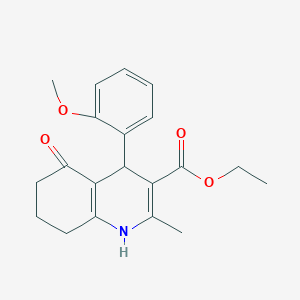
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
